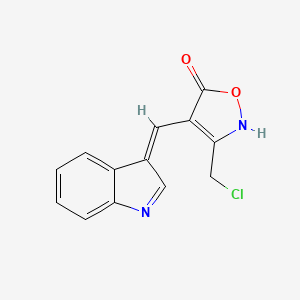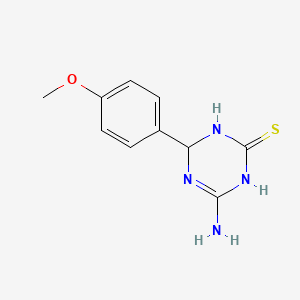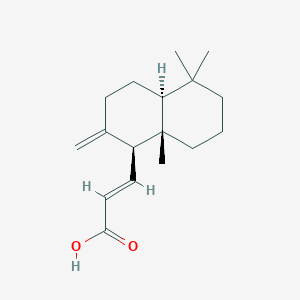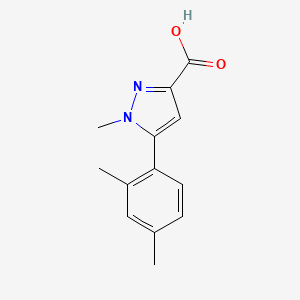
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one
Overview
Description
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one, also known as 4-benzyl-3-methylbutanoyloxazole, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is an interesting compound due to its unique structure and properties.
Scientific Research Applications
1. Conformational Effects in Chemical Reactions
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one has been studied in the context of its conformational effects in chemical reactions. For instance, its related compounds were examined for their rearrangements during thermolysis, leading to the formation of different products based on their isomeric forms (Adam & Baeza, 1972).
2. Photoinitiators in Coatings
This compound is also relevant in the synthesis of copolymers used as photoinitiators for ultraviolet-curable coatings. These copolymers demonstrate unique structural characteristics and photochemical mechanisms, contributing to the development of advanced coating materials (Angiolini et al., 1997).
3. Synthesis of Fused Pyranones
Another application is in the synthesis of fused pyranones, where it serves as a reagent in reactions with various diketones or potential diketones. This process leads to the production of compounds like tetrahydro-2H-1-benzopyran-2-one and 2H-naphtho[1,2-b]pyran-2-one, showcasing its versatility in organic synthesis (Ornik et al., 1990).
4. Polymerization Studies
The compound's derivatives have been investigated in radical polymerization studies, particularly in the formation of polymers with unique chemical structures like polyacetals and poly-N-ethylmaleimides. These studies are significant for understanding polymer chemistry and developing new polymeric materials (Schulze et al., 1996).
5. Synthesis of Heterocyclic Compounds
This compound is instrumental in the synthesis of various heterocyclic compounds, such as 1,2,4-triazolo[3,4-a][2]benzazepines. These compounds have potential applications in pharmaceuticals and materials science (Glushkov et al., 2021).
6. Catalytic Applications
The compound and its derivatives have been used in iron-catalyzed benzylation reactions of dicarbonyl compounds. These reactions are important for synthesizing pharmacologically relevant compounds, such as Phenprocoumon, an anticoagulant (Kischel et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXEUXQJIKZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)
![{1-[(3,5-Dimethyl-1H-pyrrol-2-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B3033714.png)


![tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033717.png)




![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)

